molecular formula C7H14ClNO2 B8226549 Cyclopentyl 2-aminoacetate hydrochloride

Cyclopentyl 2-aminoacetate hydrochloride

Cat. No.: B8226549
M. Wt: 179.64 g/mol
InChI Key: TZCLAMZGYRXPRT-UHFFFAOYSA-N
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Description

Cyclopentyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 2-aminoacetate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of cyclopentanol with glycine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 2-aminoethanol
  • Cyclopentyl 2-aminoacetate
  • Cyclopentyl 2-aminoacetamide

Uniqueness

Cyclopentyl 2-aminoacetate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of solubility, ease of handling, and versatility in various chemical reactions .

Properties

IUPAC Name

cyclopentyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-5-7(9)10-6-3-1-2-4-6;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCLAMZGYRXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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